molecular formula C17H17NO3 B1313082 (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 807642-56-4

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No.: B1313082
CAS No.: 807642-56-4
M. Wt: 283.32 g/mol
InChI Key: ZUQFGBMQBPDYSY-UXBLZVDNSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is an organic compound with a complex structure that includes both an aminophenyl and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one typically involves the condensation of 4-aminobenzaldehyde with 2,4-dimethoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Aminophenyl)-3-(2-methoxyphenyl)-prop-2-EN-1-one
  • (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one
  • (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one

Uniqueness

What sets (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both amino and dimethoxy groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQFGBMQBPDYSY-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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